REACTION_SMILES
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[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:2][Si:3]([N-:4][Si:5]([CH3:6])([CH3:7])[CH3:8])([CH3:9])[CH3:10].[Cl:26][C:27]([C:28]([Cl:29])([Cl:30])[Cl:31])([Cl:32])[Cl:33].[F:11][C:12]([c:13]1[cH:14][cH:15][c:16](-[c:19]2[cH:20][n:21][cH:22][o:23]2)[cH:17][cH:18]1)([F:24])[F:25].[Li+:1]>>[F:11][C:12]([c:13]1[cH:14][cH:15][c:16](-[c:19]2[cH:20][n:21][c:22]([Cl:26])[o:23]2)[cH:17][cH:18]1)([F:24])[F:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)C(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(-c2cnco2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Type
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product
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Smiles
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FC(F)(F)c1ccc(-c2cnc(Cl)o2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |